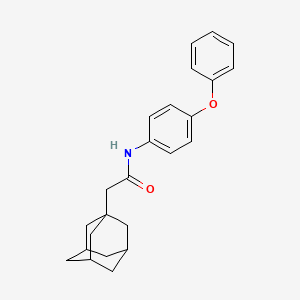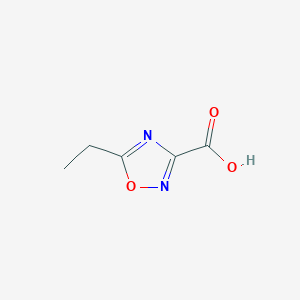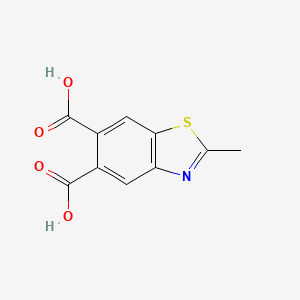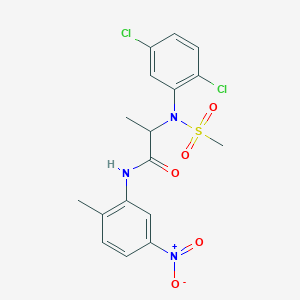
2-(Adamantan-1-YL)-N-(4-phenoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Adamantan-1-YL)-N-(4-phenoxyphenyl)acetamide is an organic compound that features a unique structure combining an adamantane moiety and a phenoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Adamantan-1-YL)-N-(4-phenoxyphenyl)acetamide typically involves the following steps:
Formation of Adamantane Derivative: The adamantane moiety is first functionalized to introduce a reactive group, such as a halide or hydroxyl group.
Coupling with Phenoxyphenyl Group: The functionalized adamantane is then coupled with a phenoxyphenyl derivative through a nucleophilic substitution or condensation reaction.
Acetylation: The final step involves the acetylation of the intermediate product to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques, such as recrystallization or chromatography, are also crucial in the industrial process.
Chemical Reactions Analysis
Types of Reactions
2-(Adamantan-1-YL)-N-(4-phenoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its properties.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
2-(Adamantan-1-YL)-N-(4-phenoxyphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Materials Science: Its structural properties can be exploited in the development of advanced materials, such as polymers or nanomaterials.
Biological Studies: The compound can be used as a probe or tool in studying biological processes and interactions at the molecular level.
Industrial Applications: It may serve as an intermediate in the synthesis of other complex organic molecules used in various industries.
Mechanism of Action
The mechanism of action of 2-(Adamantan-1-YL)-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety provides structural rigidity, while the phenoxyphenyl group can engage in various interactions, including hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Adamantan-1-YL)-N-(4-methoxyphenyl)acetamide
- 2-(Adamantan-1-YL)-N-(4-chlorophenyl)acetamide
- 2-(Adamantan-1-YL)-N-(4-fluorophenyl)acetamide
Uniqueness
2-(Adamantan-1-YL)-N-(4-phenoxyphenyl)acetamide is unique due to the presence of the phenoxyphenyl group, which imparts distinct electronic and steric properties compared to other similar compounds
Properties
Molecular Formula |
C24H27NO2 |
|---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
2-(1-adamantyl)-N-(4-phenoxyphenyl)acetamide |
InChI |
InChI=1S/C24H27NO2/c26-23(16-24-13-17-10-18(14-24)12-19(11-17)15-24)25-20-6-8-22(9-7-20)27-21-4-2-1-3-5-21/h1-9,17-19H,10-16H2,(H,25,26) |
InChI Key |
GIWFGUUTBGGRBI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B12477270.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{[5-(4-hydroxybenzyl)-4-methyl-1H-imidazol-2-yl]sulfanyl}butanamide](/img/structure/B12477280.png)


![9-(3-chlorobenzyl)-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole](/img/structure/B12477304.png)
![5-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B12477309.png)

![N-[(5-chlorothiophen-2-yl)methylideneamino]-3-hydroxy-4-iodobenzamide](/img/structure/B12477337.png)
![N,N-dimethyl-N'-{(E)-[3-methyl-4-(pyrrolidin-1-yl)phenyl]methylidene}benzene-1,4-diamine](/img/structure/B12477342.png)
![1-(4-methoxyphenyl)-1-oxopropan-2-yl 6-bromo-2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12477349.png)
![2-[(4-Aminophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B12477353.png)
![2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)butanamide](/img/structure/B12477358.png)
![3-[(3,4-dichlorobenzyl)sulfanyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazole](/img/structure/B12477360.png)
![2-({4-[(E)-phenyldiazenyl]phenyl}carbamoyl)cyclohexanecarboxylic acid](/img/structure/B12477361.png)
